2-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline
CAS No.:
Cat. No.: VC20396836
Molecular Formula: C13H15NO
Molecular Weight: 201.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15NO |
|---|---|
| Molecular Weight | 201.26 g/mol |
| IUPAC Name | 2-methyl-N-[(5-methylfuran-2-yl)methyl]aniline |
| Standard InChI | InChI=1S/C13H15NO/c1-10-5-3-4-6-13(10)14-9-12-8-7-11(2)15-12/h3-8,14H,9H2,1-2H3 |
| Standard InChI Key | XFKCYRFJJSXXGT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1NCC2=CC=C(O2)C |
Introduction
2-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline is a chemical compound with the CAS number 188882-24-8. It is characterized by its molecular formula, C13H15NO, and a molecular weight of 201.26 g/mol . This compound is a derivative of aniline, incorporating a furan ring, which is a five-membered aromatic ring containing oxygen. The presence of the furan ring and the methyl substituents on both the aniline and furan rings contributes to its unique chemical and potentially biological properties.
Synthesis and Chemical Reactions
In general, compounds with similar structures can undergo various chemical reactions such as oxidation, reduction, and substitution reactions. For instance, oxidation could involve the use of oxidizing agents like potassium permanganate or chromium trioxide to form quinones. Reduction reactions might involve reducing agents such as zinc amalgam or sodium borohydride to convert nitro groups to amines. Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Biological Activity
While specific biological activity data for 2-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline is limited, compounds with similar structures, such as those containing furan rings, have shown potential in various biological applications. For example, some furan derivatives have been investigated for their antimicrobial and antifungal properties .
| Compound | Biological Activity |
|---|---|
| Furan Derivatives | Antimicrobial, Antifungal |
| Similar Aniline Compounds | Potential Antimicrobial Effects |
Research Findings and Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume